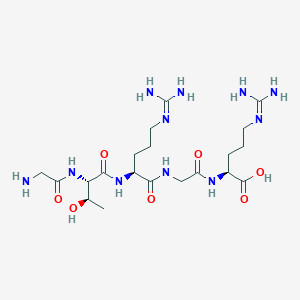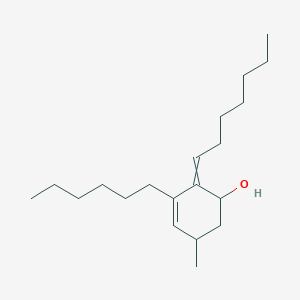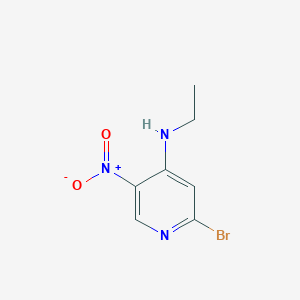
2-bromo-N-ethyl-5-nitro-4-pyridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-N-ethyl-5-nitro-4-pyridinamine is an organic compound with the molecular formula C7H8BrN3O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-ethyl-5-nitro-4-pyridinamine typically involves the bromination of N-ethyl-4-pyridinamine followed by nitration. The reaction conditions often require the use of bromine and nitric acid under controlled temperatures to ensure the selective substitution at the desired positions on the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often leading to the formation of nitro derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in compounds like 2-bromo-N-ethyl-4-pyridinamine.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions typically require bases like sodium hydroxide or catalysts like palladium.
Major Products:
Oxidation: Higher oxidation state nitro derivatives.
Reduction: Amino derivatives like 2-bromo-N-ethyl-4-pyridinamine.
Substitution: Various substituted pyridinamine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Bromo-N-ethyl-5-nitro-4-pyridinamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-bromo-N-ethyl-5-nitro-4-pyridinamine involves its interaction with specific molecular targets, often enzymes or receptors. The nitro group can participate in redox reactions, while the bromine atom can facilitate binding to active sites through halogen bonding. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
- 2-Bromo-N-methyl-5-nitropyridin-4-amine
- 2-Amino-5-bromo-3-nitropyridine
- 2-Pyridinamine, 5-bromo-6-nitro-
Comparison: 2-Bromo-N-ethyl-5-nitro-4-pyridinamine is unique due to its ethyl group, which can influence its reactivity and biological activity compared to similar compounds with different substituents. The presence of the ethyl group can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct in its applications and effects.
Propriétés
Numéro CAS |
913642-07-6 |
|---|---|
Formule moléculaire |
C7H8BrN3O2 |
Poids moléculaire |
246.06 g/mol |
Nom IUPAC |
2-bromo-N-ethyl-5-nitropyridin-4-amine |
InChI |
InChI=1S/C7H8BrN3O2/c1-2-9-5-3-7(8)10-4-6(5)11(12)13/h3-4H,2H2,1H3,(H,9,10) |
Clé InChI |
CJWGLCCOOXQJRC-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=CC(=NC=C1[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


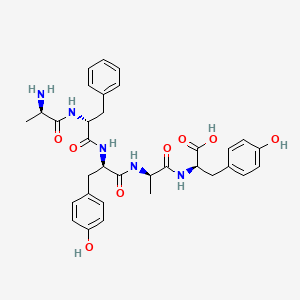
![6-(3,4-Dimethoxyphenyl)-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidine](/img/structure/B12601953.png)
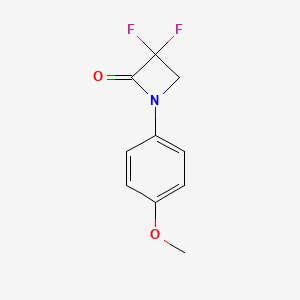
![5-[4-(Ethylsulfanyl)-1,2,5-thiadiazol-3-yl]pyrimidine](/img/structure/B12601961.png)
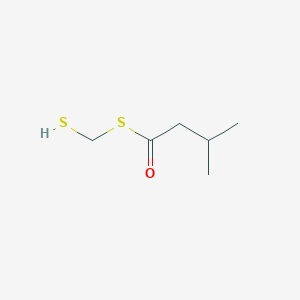


![3-[6-(2-Chlorobenzoyl)-2-oxo-1,3-benzothiazol-3(2H)-yl]propanenitrile](/img/structure/B12601991.png)
![3-[4-(Difluoromethyl)triazol-1-yl]benzonitrile](/img/structure/B12601999.png)

![Ethyl 4-[(2-formylphenyl)sulfanyl]-3-methylbut-2-enoate](/img/structure/B12602021.png)
![1-[(4-Cyanophenyl)methyl]thiolan-1-ium bromide](/img/structure/B12602027.png)
